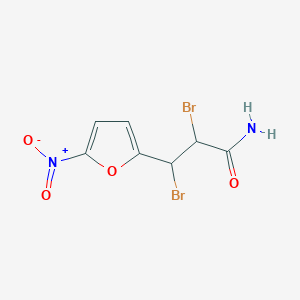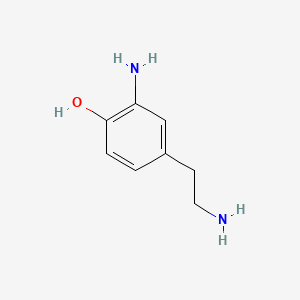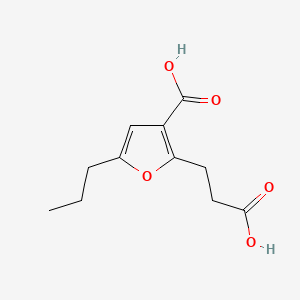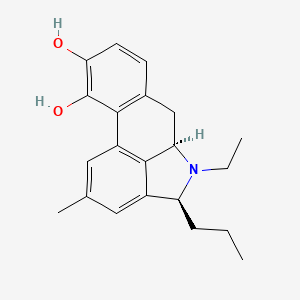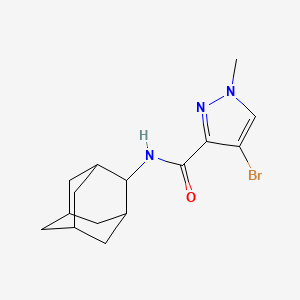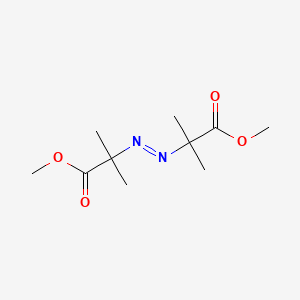
Dimethyl 2,2'-azobis(2-methylpropionate)
説明
Dimethyl 2,2'-azobis(2-methylpropionate), also known as Dimethyl 2,2'-azobis(2-methylpropionate), is a useful research compound. Its molecular formula is C10H18N2O4 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
The exact mass of the compound Dimethyl 2,2'-azobis(2-methylpropionate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dimethyl 2,2'-azobis(2-methylpropionate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 2,2'-azobis(2-methylpropionate) including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Dimethyl 2,2’-azobis(2-methylpropionate), also known as Dimethyl 2,2’-(diazene-1,2-diyl)bis(2-methylpropanoate), is primarily used as a polymerization initiator . Its main targets are acrylic, vinyl, and allyl monomers .
Mode of Action
This compound acts as an azo initiator , which means it generates free radicals that initiate the polymerization process . It undergoes first-order decomposition to a cationic radical . This radical then interacts with the monomers, causing them to form long-chain polymers .
Biochemical Pathways
The primary biochemical pathway involved in the action of Dimethyl 2,2’-azobis(2-methylpropionate) is the polymerization of monomers . The free radicals generated by the compound interact with the monomers, causing them to link together and form polymers .
Pharmacokinetics
It’s important to note that this compound isoil-soluble , which can influence its distribution and interaction with its targets.
Result of Action
The primary result of the action of Dimethyl 2,2’-azobis(2-methylpropionate) is the formation of polymers from monomers . These polymers can be used in a variety of applications, including the production of polyols and polyester polyols .
Action Environment
The action of Dimethyl 2,2’-azobis(2-methylpropionate) can be influenced by environmental factors. For instance, it decomposes on exposure to UV light . Additionally, it’s sensitive to heat and should be stored at temperatures below 15°C . The compound is also compatible with cationic surfactants , which can influence its stability and efficacy in certain environments.
生化学分析
Biochemical Properties
Dimethyl 2,2’-azobis(2-methylpropionate) plays a significant role in biochemical reactions as a radical initiator. It interacts with various enzymes, proteins, and other biomolecules by generating free radicals upon decomposition. These free radicals can initiate polymerization reactions by interacting with monomers and other reactive species. The compound’s ability to generate radicals makes it a valuable tool in studying radical-mediated biochemical processes .
Cellular Effects
Dimethyl 2,2’-azobis(2-methylpropionate) influences cellular processes by generating free radicals that can interact with cellular components. These interactions can lead to oxidative stress, affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cells includes the potential to induce protein aggregation and modify protein-protein interactions, which can alter cellular functions .
Molecular Mechanism
The molecular mechanism of action of Dimethyl 2,2’-azobis(2-methylpropionate) involves the generation of free radicals through the decomposition of its azo group. These radicals can bind to biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to generate radicals makes it a potent initiator of radical-mediated biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimethyl 2,2’-azobis(2-methylpropionate) change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Over time, the degradation of the compound can lead to a decrease in its radical-generating capacity, affecting its long-term impact on cellular functions in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Dimethyl 2,2’-azobis(2-methylpropionate) vary with different dosages in animal models. At lower doses, the compound may induce mild oxidative stress, while higher doses can lead to significant cellular damage and toxicity. Threshold effects are observed, where a certain dosage level is required to initiate noticeable biochemical changes. High doses of the compound can result in adverse effects, including tissue damage and organ toxicity .
Metabolic Pathways
Dimethyl 2,2’-azobis(2-methylpropionate) is involved in metabolic pathways that generate free radicals. These radicals can interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in radical-mediated reactions makes it a key player in studying oxidative stress and related metabolic processes .
Transport and Distribution
Within cells and tissues, Dimethyl 2,2’-azobis(2-methylpropionate) is transported and distributed based on its solubility and interaction with transporters and binding proteins. The compound’s oil-soluble nature allows it to accumulate in lipid-rich regions, affecting its localization and accumulation within cells. This distribution pattern influences the compound’s activity and function in different cellular compartments .
Subcellular Localization
Dimethyl 2,2’-azobis(2-methylpropionate) is localized in specific subcellular compartments based on its chemical properties and interactions with cellular components. The compound may be directed to particular organelles through targeting signals or post-translational modifications. Its subcellular localization can affect its activity and function, influencing the overall cellular response to the compound .
特性
IUPAC Name |
methyl 2-[(1-methoxy-2-methyl-1-oxopropan-2-yl)diazenyl]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,7(13)15-5)11-12-10(3,4)8(14)16-6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMHJBXHRFJKOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)N=NC(C)(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701031497 | |
| Record name | Dimethyl 2,2′-azobis(isobutyrate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Propanoic acid, 2,2'-(1,2-diazenediyl)bis[2-methyl-, 1,1'-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2589-57-3 | |
| Record name | 1,1′-Dimethyl 2,2′-(1,2-diazenediyl)bis[2-methylpropanoate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2589-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 2,2'-azobis(2-methylpropionate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002589573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2,2'-(1,2-diazenediyl)bis[2-methyl-, 1,1'-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl 2,2′-azobis(isobutyrate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 2,2'-azobis(2-methylpropionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL 2,2'-AZOBIS(2-METHYLPROPIONATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G88X6P053W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaene](/img/structure/B1205139.png)
![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-4-fluoropentanedioic acid](/img/structure/B1205142.png)
![1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane](/img/structure/B1205144.png)
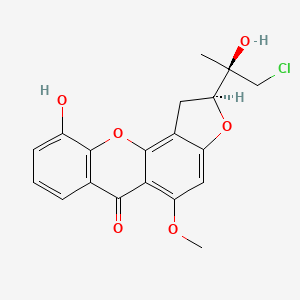
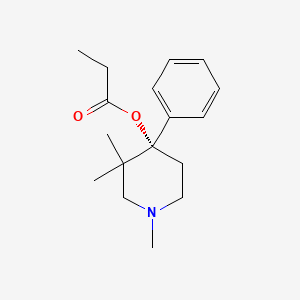
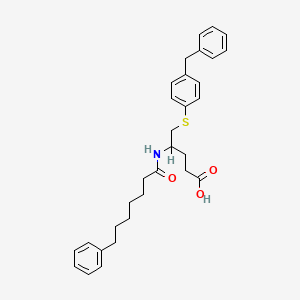

![10-methyl-4-nitroso-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B1205151.png)
